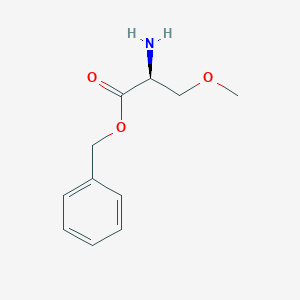

(S)-Benzyl 2-amino-3-methoxypropanoate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGIWPZJAPVLTD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification and Benzylamine Substitution

One common approach starts with D-serine, which is first esterified to form D-serine methyl ester. This intermediate is then reacted with benzylamine in the presence of a base and an activator (such as alkyl chloroformates) to form (S)-N-benzyl-2-bromo-3-hydroxypropanamide. This step introduces the benzyl group on the amino functionality and activates the molecule for further substitution.

Azide Substitution and Hydrogenation

The bromo substituent at the 2-position is displaced by sodium azide in a polar aprotic solvent, yielding (S)-2-azido-N-benzyl-3-hydroxypropanamide. Subsequent catalytic hydrogenation (using 5% Pd-C under hydrogen pressure at 25-30°C) reduces the azide to the amino group, producing (S)-2-amino-N-benzyl-3-hydroxypropanamide.

Protection and Alkylation of Hydroxyl Group

The amino group is protected using di-tert-butyl dicarbonate to form a carbamate derivative, which facilitates selective alkylation of the hydroxyl group. Alkylation with methyl iodide or other methylating agents converts the hydroxyl group into a methoxy group, yielding (S)-2-amino-N-benzyl-3-methoxypropanamide.

Acetylation to Form Acetamido Derivative

The amino group is then acetylated using acetic anhydride in the presence of an organic base such as pyridine and a suitable solvent like tetrahydrofuran. This step produces (S)-2-acetamido-N-benzyl-3-methoxypropanamide, which can be isolated by extraction with methylene dichloride and purified by precipitation and filtration.

Alternative Route via Halogenated Methoxypropionic Acids

Another preparation method involves starting from 2,3-dihalopropionic acid derivatives (e.g., 2-bromo-3-methoxypropionic acid), which are reacted with benzylamine in the presence of isobutyl chloroformate and N-methyl morpholine to form the corresponding amide. Ammonolysis with methanolic ammonia under pressure (4-5 kg/cm²) and elevated temperature (70-77°C) converts the halogenated amide to the amino derivative. Subsequent acetylation yields the desired compound.

Resolution and Purification

Enantiomeric purity is enhanced by resolving racemic mixtures with chiral resolving agents such as (D)-(+)-ditoluoyl tartaric acid, forming diastereomeric salts. Basification liberates the optically pure (S)-benzyl 2-amino-3-methoxypropanoate, which is then acetylated and purified further.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification of D-serine | Acid catalyst, methanol | Ambient | Atmospheric | 2-4 | High | Forms D-serine methyl ester |

| Benzylamine substitution | Benzylamine, base, alkyl chloroformate | -75 to 0 | Atmospheric | 1-3 | Moderate | Low temp favors stereoselectivity |

| Azide substitution | Sodium azide, polar aprotic solvent | Ambient | Atmospheric | 1-2 | High | Nucleophilic substitution |

| Hydrogenation | 5% Pd-C catalyst, H2 (3.8 kg/cm²) | 25-30 | 3.8 | 1 | High | Reduces azide to amine |

| Protection (Boc) | Di-tert-butyl dicarbonate, base | Ambient | Atmospheric | 1-2 | High | Protects amino group |

| Alkylation (methoxylation) | Methyl iodide or alkyl halide, base | Ambient | Atmospheric | 2-4 | High | Converts OH to OCH3 |

| Acetylation | Acetic anhydride, pyridine, THF | 10-35 | Atmospheric | 0.5-3 | High | Forms acetamido derivative |

| Ammonolysis (alternative) | Methanolic ammonia, pressure | 70-77 | 4-5 | 18-20 | High | Converts halogenated amide to amino amide |

Analytical and Purification Techniques

- Chromatography: Extraction with halogenated solvents (methylene dichloride, chloroform) and esters (ethyl acetate) are used to isolate intermediates and final products.

- Crystallization: Precipitation of impurities by solvent addition (e.g., water to methanol solutions) enhances purity.

- Resolution: Use of chiral acids for salt formation and subsequent basification to obtain enantiomerically enriched products.

- Spectroscopy: ^1H-NMR and ^13C-NMR confirm structure and stereochemistry; typical chemical shifts for aromatic and methoxy groups are reported.

Summary of Key Research Findings

- The method starting from D-serine methyl ester followed by benzylamine substitution and azide displacement provides a stereoselective route to the (S)-enantiomer with high purity and yield.

- The use of alkyl chloroformates (e.g., isobutyl chloroformate) as activating agents is critical for efficient amide bond formation under mild conditions.

- Ammonolysis under controlled pressure and temperature efficiently converts halogenated intermediates to amino derivatives with minimal racemization.

- Protection and selective alkylation steps allow functional group transformations without loss of stereochemical integrity.

- Resolution techniques using chiral acids enable isolation of the desired enantiomer with enantiomeric excess exceeding 99%.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Benzyl 2-amino-3-methoxypropanoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of benzyl 2-amino-3-methoxypropanoic acid.

Reduction: Formation of benzyl 2-amino-3-methoxypropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

(S)-Benzyl 2-amino-3-methoxypropanoate serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals due to its chiral nature, which allows for the production of enantiomerically pure compounds essential for drug efficacy and safety.

Reactions and Transformations

The compound can undergo various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

These transformations enable the synthesis of a wide range of derivatives that can be tailored for specific applications in drug development and materials science .

Biological Applications

Role in Biochemical Pathways

Research indicates that this compound may interact with various enzymes and receptors due to its functional groups. This interaction suggests potential roles in metabolic pathways involving amino acids and esters, influencing biochemical processes critical for cellular function .

Therapeutic Potential

The compound is being investigated for its therapeutic properties. Studies have highlighted its potential use as a building block for developing new drugs targeting neurological disorders, given its structural similarities to known pharmacophores .

Case Study 1: Anticonvulsant Activity

A study explored the synthesis of N-benzyl-2-acetamidoacetamides, revealing that derivatives of this compound exhibited significant anticonvulsant activities. The structure-activity relationship indicated that modifications at the benzyl position could enhance therapeutic efficacy .

Case Study 2: Chiral Catalysis

Another investigation demonstrated the use of this compound as a chiral catalyst in asymmetric synthesis. The enantiomeric purity obtained from reactions catalyzed by this compound was significantly higher compared to non-chiral counterparts, showcasing its importance in producing optically active substances .

Wirkmechanismus

The mechanism of action of (S)-Benzyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that recognize the chiral center and functional groups.

Pathways Involved: The compound may participate in metabolic pathways involving amino acids and esters, influencing biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Functional Groups

The following compounds share structural similarities with (S)-Benzyl 2-amino-3-methoxypropanoate, differing primarily in substituents or stereochemistry:

Key Differences:

- Salt Forms: The hydrochloride salt of Benzyl (2S)-3-amino-2-hydroxypropanoate increases water solubility, a critical factor in pharmaceutical formulations .

Physical Properties and Crystal Packing

- (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate exhibits strong O–H⋯O hydrogen bonding, forming chains along the a-axis in its crystal structure . In contrast, the methoxy group in the target compound may reduce hydrogen-bonding capacity, altering solubility and crystallinity.

- Methyl imidazole carboxylates lack extended hydrogen-bonding networks due to their non-polar imidazole cores, resulting in lower melting points .

Biologische Aktivität

(S)-Benzyl 2-amino-3-methoxypropanoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a chiral center, which imparts unique stereochemical properties that influence its biological interactions. The compound features both amino and methoxy functional groups, making it a versatile intermediate in organic synthesis and a candidate for various biological applications.

Anticonvulsant Properties

Research has demonstrated that this compound exhibits anticonvulsant activity. In studies involving the maximal electroshock (MES) test in mice, the compound showed significant efficacy in preventing seizures. The effective dose (ED50) for this compound has been reported to be comparable to established anticonvulsants like phenobarbital, with values ranging from 79 to 111 mg/kg depending on the stereoisomer used .

Table 1: Anticonvulsant Activity of this compound

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| This compound | 79-111 | MES-induced seizure |

| Phenobarbital | 22 | MES-induced seizure |

The mechanism by which this compound exerts its anticonvulsant effects involves interaction with specific molecular targets, including neurotransmitter receptors and ion channels. The compound's ability to modulate excitatory and inhibitory neurotransmission is critical in its role as an anticonvulsant agent .

Case Studies and Research Findings

- Anticonvulsant Study : A study conducted on the effects of N-benzyl-2-amino-3-methoxypropionamide, a derivative of this compound, demonstrated its utility in treating central nervous disorders such as epilepsy and anxiety. The study highlighted the compound's potential as both an intermediate for synthesizing other anticonvulsants and a therapeutic agent itself .

- Comparative Analysis : A comparative analysis of enantiomers revealed that both (R) and (S) forms of related compounds exhibited similar anticonvulsant activities. This suggests that stereochemistry plays a vital role in determining the efficacy of these compounds .

Applications in Medicine

The potential applications of this compound extend beyond anticonvulsant properties. Its structural characteristics make it suitable for further development into pharmaceuticals targeting various central nervous system disorders. Additionally, ongoing research is exploring its role in metabolic pathways involving amino acids and esters, which may lead to new therapeutic strategies.

Q & A

Q. What established synthetic routes are available for (S)-Benzyl 2-amino-3-methoxypropanoate?

The compound is typically synthesized via esterification of (S)-2-amino-3-methoxypropanoic acid with benzyl alcohol under acidic catalysis. A chemoenzymatic approach using a two-enzyme cascade (e.g., lipases or esterases) can enhance enantiomeric purity by selectively activating the (S)-enantiomer . Commercial synthesis often employs carbodiimide coupling agents (e.g., DCC) to facilitate the reaction between the carboxylic acid and benzyl alcohol, followed by purification via column chromatography (≥95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the benzyl ester group (δ ~5.1 ppm for CHPh) and methoxy group (δ ~3.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 209.1 [M+H] (CHNO).

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~3300 cm (NH) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (SHELXS) and refinement with SHELXL. ORTEP-3 software generates thermal ellipsoid diagrams to visualize atomic displacement .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during synthesis?

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase to resolve enantiomers.

- X-ray Crystallography : Compare experimental and calculated Flack parameters to confirm absolute configuration .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values (e.g., [α] = +15.2° in CHCl) .

Q. What strategies resolve contradictions between computational and experimental data in molecular modeling?

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with SC-XRD data.

- Molecular Dynamics (MD) : Simulate solvent effects to explain deviations in NMR chemical shifts.

- Cross-Validation : Use SHELXL’s R-factor and goodness-of-fit (GoF) metrics to assess model accuracy .

Q. How can multi-step synthesis yields be optimized for this compound derivatives?

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during esterification.

- Catalysis : Employ Pd/C for hydrogenolysis of benzyl esters in final steps.

- Kinetic Control : Adjust reaction temperature (e.g., 0°C for carbodiimide coupling) to minimize racemization .

Q. What analytical approaches address discrepancies in purity assessments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.